![molecular formula C20H17N5OS B6132972 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B6132972.png)
2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Overview
Description
2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a quinoline, triazole, and acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness and efficiency. This often includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to maintain consistency in the product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The quinoline and triazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and triazole derivatives, such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2,4-Disubstituted thiazoles: Exhibiting a range of biological activities.
Uniqueness
What sets 2-{[4-METHYL-5-(2-PHENYL-4-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
2-{[4-Methyl-5-(2-Phenyl-4-Quinoyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on various studies.
Chemical Structure
The compound features a triazole ring linked to a quinoline moiety and a sulfanyl acetamide group. This unique structure is believed to contribute to its biological properties.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have shown that related triazole derivatives can inhibit cell growth across various cancer cell lines, including:
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in different studies:
Compound | Cell Line | IC50 (μg/mL) | Reference |
---|---|---|---|
Triazole Derivative A | HCT116 | 3.29 | |
Triazole Derivative B | MCF-7 | 0.28 | |
Triazole Derivative C | A549 | 10.79 |
The mechanism by which 2-{[4-Methyl-5-(2-Phenyl-4-Quinoyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide exerts its anticancer effects may involve:
- Inhibition of Tubulin Polymerization : Studies suggest that triazole compounds can bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest.
- Induction of Apoptosis : Activation of caspases has been observed, indicating that these compounds may trigger programmed cell death in cancer cells.
- Targeting Kinases : Some derivatives have shown the ability to inhibit kinase pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features. Modifications at specific positions on the triazole ring or the quinoline moiety can enhance or diminish their anticancer properties. For example:
- Substituents like trifluoromethyl groups have been associated with increased potency.
- The presence of phenyl groups in certain positions has also been linked to improved biological activity.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative exhibited an IC50 value significantly lower than doxorubicin, suggesting superior efficacy against breast cancer cells.
- In Vivo Studies : Animal models treated with triazole compounds showed reduced tumor growth compared to control groups.
Properties
IUPAC Name |
2-[[4-methyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c1-25-19(23-24-20(25)27-12-18(21)26)15-11-17(13-7-3-2-4-8-13)22-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H2,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUNTVHYODFHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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